

# Application Notes and Protocols for GSK1838705A in Animal Studies

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## Compound of Interest

Compound Name: GSK1838705A

Cat. No.: B1684688

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## Introduction

**GSK1838705A** is a potent, small-molecule kinase inhibitor with a multi-targeted profile, primarily inhibiting the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR), with IC<sub>50</sub> values of 2.0 nM and 1.6 nM, respectively.<sup>[1][2][3][4][5][6]</sup> It also demonstrates significant inhibitory activity against anaplastic lymphoma kinase (ALK) with an IC<sub>50</sub> of 0.5 nM.<sup>[1][2][3][4][6]</sup> This dual inhibition of critical signaling pathways involved in tumor cell proliferation, survival, and growth makes **GSK1838705A** a compound of interest for cancer research.<sup>[1][7]</sup> Preclinical studies have shown its antitumor activity in various experimental models of human cancers, including glioma, multiple myeloma, Ewing's sarcoma, and certain types of non-small cell lung cancer.<sup>[1][4][7][8]</sup>

These application notes provide detailed protocols for the formulation and in vivo evaluation of **GSK1838705A** in animal models, aiding researchers in designing and executing preclinical efficacy studies.

## Physicochemical Properties

A summary of the key physicochemical properties of **GSK1838705A** is presented below.

Property	Value	Reference
Molecular Formula	C27H29FN8O3	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[9]</a>
Molecular Weight	532.57 g/mol	<a href="#">[2]</a> <a href="#">[9]</a>
Appearance	White to light brown powder/crystalline solid	<a href="#">[5]</a> <a href="#">[9]</a>
Solubility	Soluble in DMSO ( $\geq$ 100 mg/mL); sparingly soluble in water.	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Storage	Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C.	<a href="#">[2]</a> <a href="#">[9]</a>

## In Vivo Formulations for Animal Studies

The poor aqueous solubility of **GSK1838705A** necessitates specific formulations for effective in vivo delivery. Below are established formulations for oral and intraperitoneal administration in animal models.

### Oral Administration Formulation

A common vehicle for oral (p.o.) administration of **GSK1838705A** is a cyclodextrin-based solution.

Component	Concentration/Property
GSK1838705A	Desired final concentration (e.g., 1-6 mg/mL for a 10 mL/kg dose)
Vehicle	20% Sulfobutyl ether $\beta$ -cyclodextrin (SBE- $\beta$ -CD) in sterile water
pH	Adjusted to 3.5

Reference for this formulation.[\[12\]](#)[\[13\]](#)

## Oral/Intraperitoneal Administration Formulation (Suspension)

For both oral and intraperitoneal (i.p.) injections, a suspension of **GSK1838705A** can be prepared.

Component	Percentage of Final Volume
DMSO	10%
PEG300	40%
Tween-80	5%
Saline (0.9% NaCl)	45%

Reference for a similar formulation approach.[6]

Note: When preparing the suspension, it is recommended to first dissolve **GSK1838705A** in DMSO and then add the other components sequentially, mixing thoroughly at each step. Sonication may be required to achieve a uniform suspension. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.

## Experimental Protocols

### In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical in vivo efficacy study to evaluate the antitumor effects of **GSK1838705A** in a subcutaneous xenograft mouse model.

#### 1. Cell Culture and Implantation:

- Culture a relevant human cancer cell line (e.g., U87MG for glioma, PC-3R for prostate cancer) under standard conditions.[8][14]
- Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., serum-free medium or a mixture with Matrigel) at the desired concentration.

- Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).

## 2. Tumor Growth and Animal Randomization:

- Monitor tumor growth regularly by measuring tumor dimensions with calipers.
- Calculate tumor volume using the formula: Tumor Volume = (Length × Width<sup>2</sup>) / 2.[12]
- Once tumors reach a predetermined average size (e.g., ~150-200 mm<sup>3</sup>), randomize the animals into treatment and control groups.[12]

## 3. Drug Preparation and Administration:

- Prepare the **GSK1838705A** formulation and the vehicle control as described in the "In Vivo Formulations" section.
- Administer **GSK1838705A** and the vehicle control to the respective groups of mice daily via the chosen route (oral gavage or intraperitoneal injection).[8] Doses can range from 4 mg/kg to 60 mg/kg based on previous studies.[8][14]

## 4. Monitoring and Endpoints:

- Measure tumor volumes and body weights of the mice regularly (e.g., twice weekly).[12]
- Monitor the general health and behavior of the animals.
- The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a specific size or after a predetermined treatment period.
- At the end of the study, euthanize the animals and harvest the tumors for further analysis (e.g., histopathology, biomarker analysis).

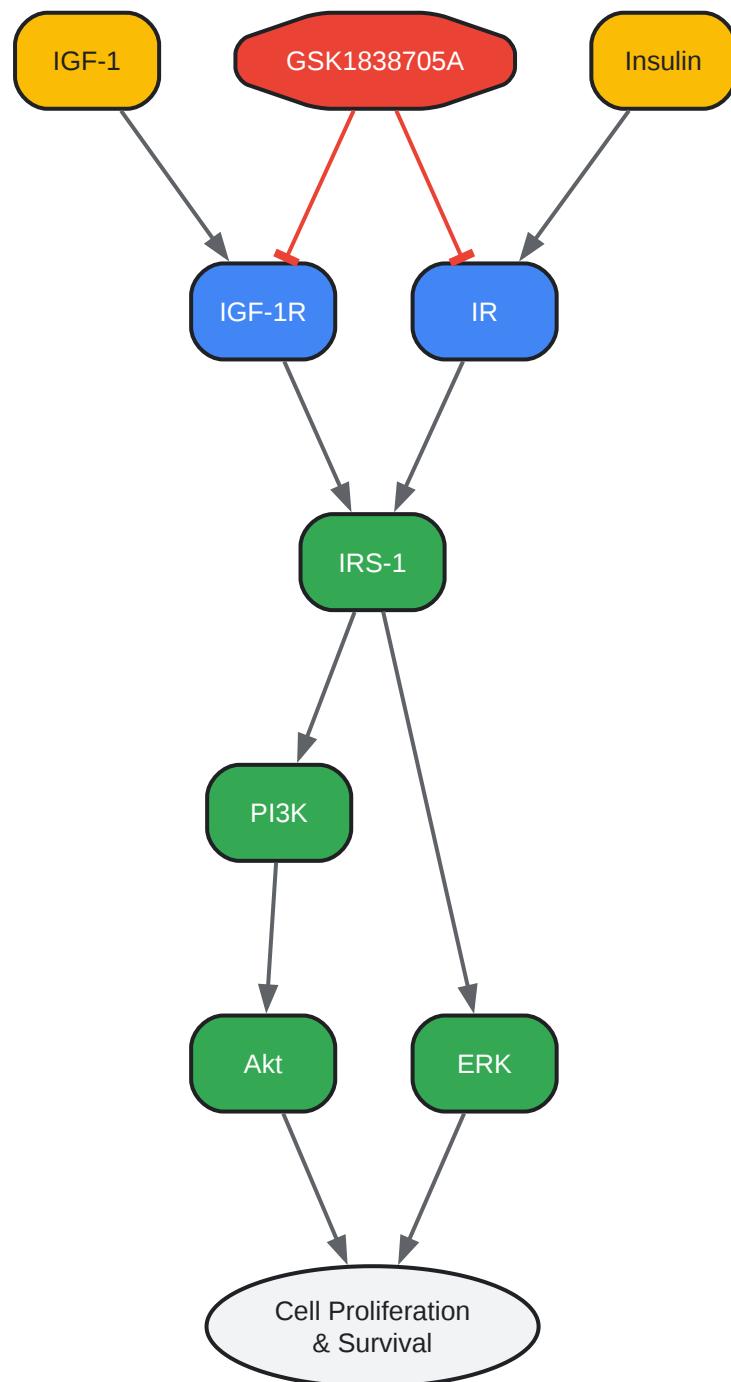
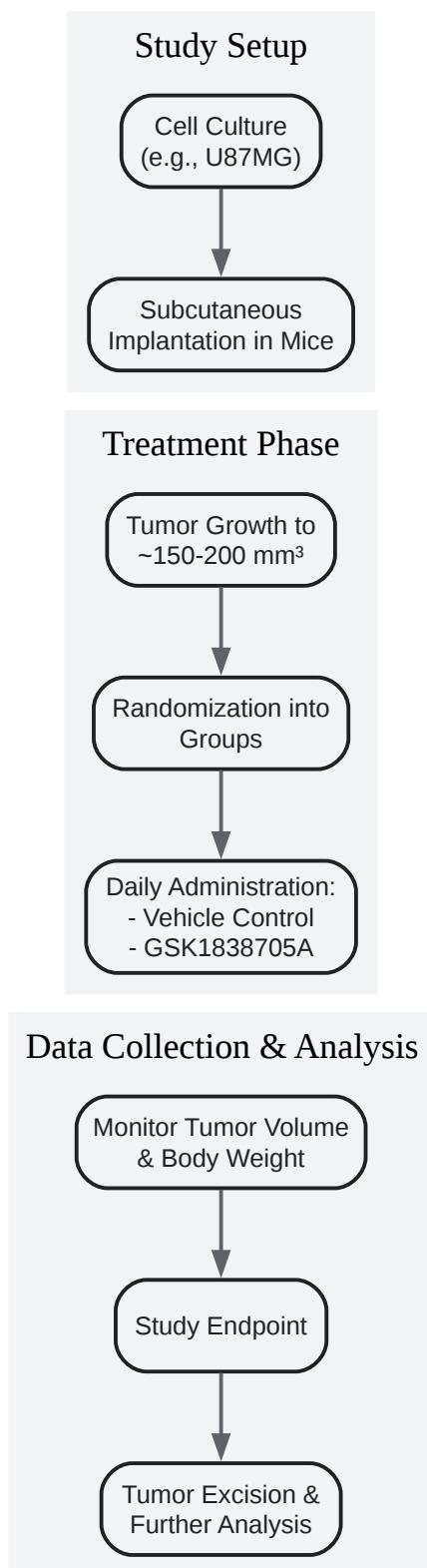
## Quantitative Data from a Representative In Vivo Study

The following table summarizes data from a study investigating the effect of **GSK1838705A** on U87MG glioma xenografts.[8]

Treatment Group	Dose (mg/kg)	Administration Route	Tumor Volume Reduction (Day 11)
Vehicle Control	-	Daily	-
GSK1838705A	4	Daily	~45%
GSK1838705A	8	Daily	~85%

## Visualizations

### Experimental Workflow for In Vivo Efficacy Study

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## References

- 1. GSK1838705A inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSK1838705A, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSK1838705A, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK1838705A = 98 HPLC 1116235-97-2 [sigmaaldrich.com]
- 10. GSK1838705A | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. GSK1838705A, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
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